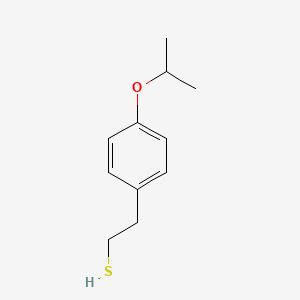
2-(4-Isopropoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)ethane-1-thiol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromine substitution, etherification, and deprotection to yield the final product . Another method involves reacting m-cresol with thiocyanate under the action of a catalyst, followed by further reactions with halogenated isopropane and isopropyl magnesium halide .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The processes often involve the use of catalysts and controlled reaction conditions to ensure high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropoxyphenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2-(4-Isopropoxyphenyl)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of polymers and other materials due to its reactive thiol group
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropoxyphenyl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the activity of enzymes and other proteins, affecting biological pathways. The compound’s isopropoxyphenyl group can also influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar reactivity profile.
Thiophenol: Contains a thiol group attached to a phenyl ring, similar to 2-(4-Isopropoxyphenyl)ethane-1-thiol but without the ethane chain and isopropoxy group.
1,2-Ethanedithiol: Contains two thiol groups, making it more reactive in certain applications.
Uniqueness
This compound is unique due to the presence of both an isopropoxy group and a thiol group, which can provide distinct reactivity and binding properties compared to other thiol compounds. This makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
2-(4-propan-2-yloxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-9(2)12-11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
PQXYISLLCVAZHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


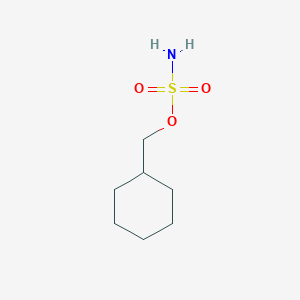
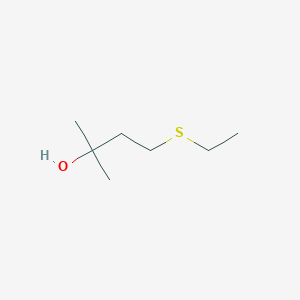

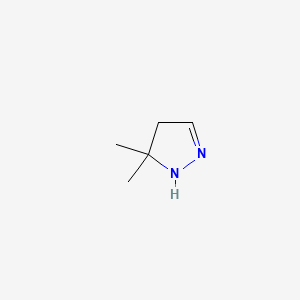
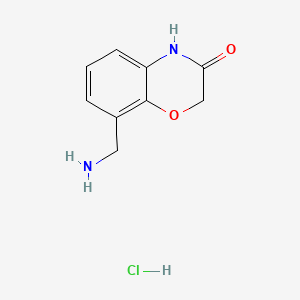
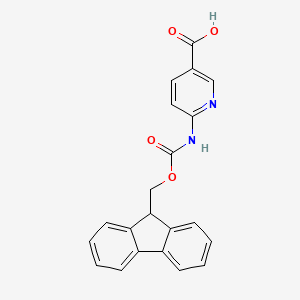

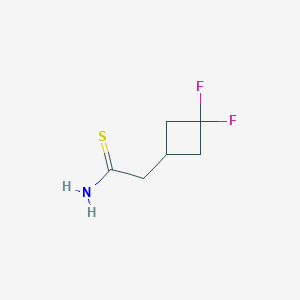
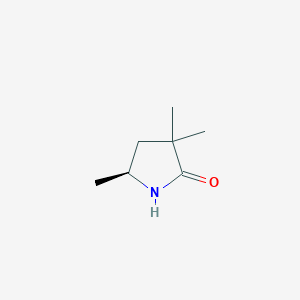
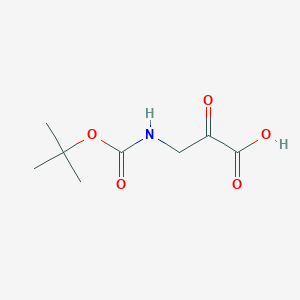
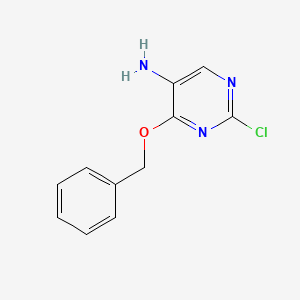

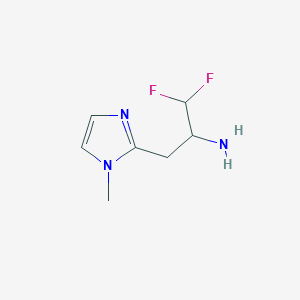
![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
